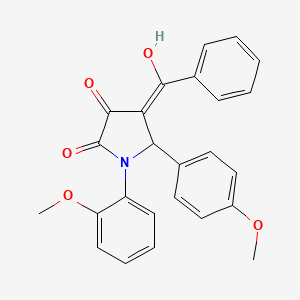![molecular formula C23H25N3O3S2 B11047897 3-Benzyl-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11047897.png)
3-Benzyl-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiazolidin-4-one derivatives.
- Thiazolidin-4-ones are five-membered heterocyclic compounds containing a sulfur atom and a carbonyl group.
- Our compound features a benzyl group, a piperazine ring, and a thiazolidinone core.
- These types of compounds often exhibit diverse biological activities due to their structural versatility.
Preparation Methods
- The synthesis of this compound typically involves a multi-step process.
- One common route is via a Mannich reaction, which combines a piperazine derivative with an aldehyde or ketone.
- Here’s a simplified overview of the synthetic steps:
Mannich Reaction: The piperazine ring reacts with an aldehyde (or ketone) and a thiol (such as thiourea) to form the thiazolidinone ring.
Benzylation: The thiazolidinone intermediate is then benzylated using benzyl halides (e.g., benzyl bromide).
Oxidation: Finally, oxidation of the sulfur atom in the thiazolidinone ring yields the desired compound.
- Industrial production methods may vary, but these steps provide a general framework.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antibacterial, antifungal, or antitumor agent.
Neuroscience: Given the piperazine moiety, investigations into its effects on neurological disorders (e.g., Parkinson’s, Alzheimer’s) are relevant.
Industrial Applications: It might find use in materials science or catalysis.
Biological Studies: Assessing its impact on cellular pathways and protein targets.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific receptors or enzymes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other thiazolidin-4-ones, piperazine derivatives, and benzylated heterocycles.
- Uniqueness lies in the combination of these structural elements.
Remember, this compound’s full name is a tongue-twister, but its potential impact is fascinating!
properties
Molecular Formula |
C23H25N3O3S2 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
3-benzyl-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25N3O3S2/c1-29-19-9-7-18(8-10-19)24-11-13-25(14-12-24)21(27)15-20-22(28)26(23(30)31-20)16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3 |
InChI Key |
PFIWIAQZRJXPNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11047814.png)
![Ethyl 5-({1-methyl-4-[(2,4,6-trichloroanilino)carbonyl]-1H-1,2,3-triazol-5-YL}sulfanyl)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11047819.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047825.png)
![3-ethyl-6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11047827.png)
![1-Phenyl-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine](/img/structure/B11047831.png)
![1-cyclohexyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11047835.png)
![5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11047839.png)
![Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11047844.png)
![N-[4-(benzyloxy)benzyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11047848.png)
![3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047850.png)

![N-[2-(Adamantan-1-yloxy)ethyl]-2-{[5-methyl-2-(propan-2-YL)phenoxy]methyl}benzamide](/img/structure/B11047867.png)
![4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B11047880.png)